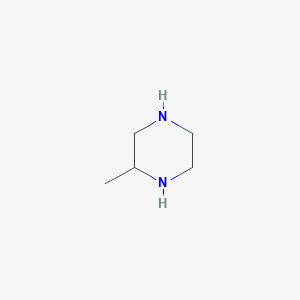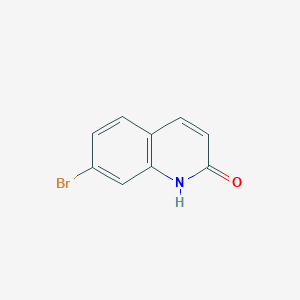
9-Benzyl-2,6-dichloro-9H-purine
Vue d'ensemble
Description
9-Benzyl-2,6-dichloro-9H-purine is a chemical compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound has been the subject of various studies due to its potential biological activities, including antimycobacterial, anticonvulsant, and antiviral properties .
Synthesis Analysis
The synthesis of 9-benzyl-2,6-dichloro-9H-purine and its derivatives typically involves the Stille coupling between appropriately substituted 6-chloropurines and aryl(tributyl)tin or alkylation of 6-chloropurine followed by displacement of the chloro group with different amines . These methods allow for the introduction of various substituents at the 9-position, which is crucial for the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of 9-benzyl-2,6-dichloro-9H-purine is characterized by a purine core with a benzyl group at the 9-position and two chlorine atoms at the 2 and 6 positions. The presence of these substituents is essential for the compound's biological activity, as they influence the molecule's interaction with biological targets .
Chemical Reactions Analysis
9-Benzyl-2,6-dichloro-9H-purine undergoes various chemical reactions, including hydrolysis and alcoholysis, which can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . These reactions can lead to the formation of different products, such as 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine and 6-alkoxy-2-amino-9-benzyl-9H-purines, which may have different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-benzyl-2,6-dichloro-9H-purine derivatives are influenced by their substituents. For instance, the introduction of a 2-chloro substituent can significantly increase antiviral activity against rhinoviruses . Additionally, the presence of a benzyl group at the 9-position is associated with potent anticonvulsant activity . The compounds' activities against Mycobacterium tuberculosis and rhinoviruses have been linked to specific structural features, such as the presence of lipophilic, electron-withdrawing substituents at the C-2 position .
Applications De Recherche Scientifique
1. Antitumor Agents in Cancer Cell Lines
- Summary of Application : A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents .
- Methods of Application : The compounds were obtained by a three-step synthetic procedure using microwave irradiation in a pivotal step. All compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines .
- Results : Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .
2. Direct Regioselective C-H Cyanation of Purines
- Summary of Application : A direct regioselective C-H cyanation of purines was developed .
- Methods of Application : The process involved a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .
- Results : In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .
3. Antiviral Agent
- Summary of Application : 9-Benzyl-2,6-dichloro-9H-purine is a synthetic nucleoside that has been shown to be an effective antiviral agent .
4. Suzuki-Miyaura Cross-Coupling
- Summary of Application : Halopurines, which could potentially include 9-Benzyl-2,6-dichloro-9H-purine, have been used in Suzuki-Miyaura cross-coupling reactions .
5. Antimalarial Activity
- Summary of Application : Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity .
6. Human African Trypanosomiasis Treatment
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-benzyl-2,6-dichloropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYCHULDTCBWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284848 | |
| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-2,6-dichloro-9H-purine | |
CAS RN |
79064-26-9 | |
| Record name | 79064-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

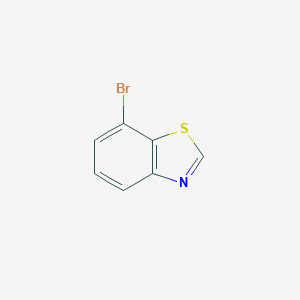
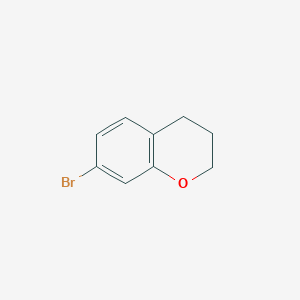

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

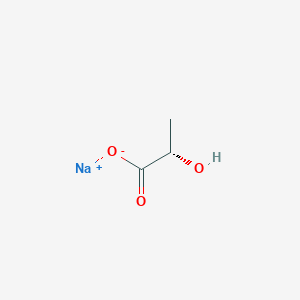

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
